1-(3,5-Dichloropyridin-4-yl)ethyl methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-1-(3,5-dichloropyridin-4-yl)ethyl methanesulfonate is an organic compound that belongs to the class of organochlorine compounds These compounds are characterized by the presence of chlorine atoms covalently bonded to carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(3,5-dichloropyridin-4-yl)ethyl methanesulfonate typically involves the reaction of (1R)-1-(3,5-dichloropyridin-4-yl)ethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
(1R)-1-(3,5-dichloropyridin-4-yl)ethanol+methanesulfonyl chloride→(1R)-1-(3,5-dichloropyridin-4-yl)ethyl methanesulfonate+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
(1R)-1-(3,5-dichloropyridin-4-yl)ethyl methanesulfonate can undergo various chemical reactions, including:
Nucleophilic substitution: The methanesulfonate group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or oxone.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Nucleophilic substitution: Corresponding azides, thiols, or ethers.
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(1R)-1-(3,5-dichloropyridin-4-yl)ethyl methanesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical pathways.
Medicine: Investigated for its potential as a pharmacological agent, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Wirkmechanismus
The mechanism of action of (1R)-1-(3,5-dichloropyridin-4-yl)ethyl methanesulfonate involves its interaction with specific molecular targets. The compound can act as an alkylating agent, transferring its methanesulfonate group to nucleophilic sites on proteins or nucleic acids. This can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact molecular pathways involved depend on the specific biological context and target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R)-1-(3,5-dichloropyridin-4-yl)ethanol: The precursor to the methanesulfonate derivative.
(1R)-1-(3,5-dichloropyridin-4-yl)ethyl acetate: Another ester derivative with different reactivity and applications.
(1R)-1-(3,5-dichloropyridin-4-yl)ethyl chloride: A related compound with similar chemical properties but different reactivity.
Uniqueness
(1R)-1-(3,5-dichloropyridin-4-yl)ethyl methanesulfonate is unique due to its specific reactivity as a methanesulfonate ester This makes it a valuable intermediate in organic synthesis and a useful tool in biochemical research
Eigenschaften
Molekularformel |
C8H9Cl2NO3S |
---|---|
Molekulargewicht |
270.13 g/mol |
IUPAC-Name |
1-(3,5-dichloropyridin-4-yl)ethyl methanesulfonate |
InChI |
InChI=1S/C8H9Cl2NO3S/c1-5(14-15(2,12)13)8-6(9)3-11-4-7(8)10/h3-5H,1-2H3 |
InChI-Schlüssel |
FTNBZNPYGMRMCX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=C(C=NC=C1Cl)Cl)OS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.